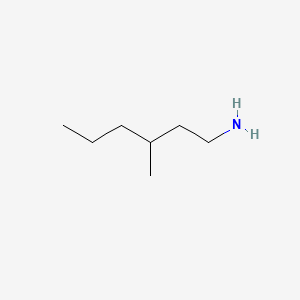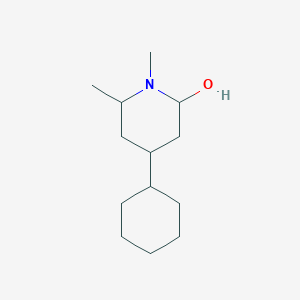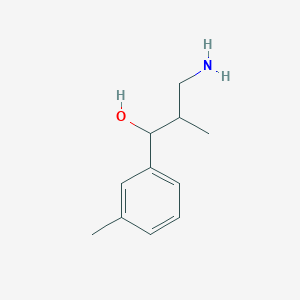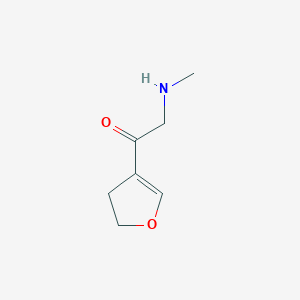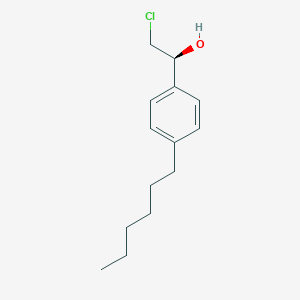
(1S)-2-chloro-1-(4-hexylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-chloro-1-(4-hexylphenyl)ethanol is an organic compound characterized by a chiral center at the first carbon atom, a chlorine atom at the second carbon, and a hexyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-chloro-1-(4-hexylphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-hexylbenzaldehyde and a suitable chlorinating agent.
Chlorination: The aldehyde group of 4-hexylbenzaldehyde is converted to a chlorohydrin using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions.
Reduction: The resulting chlorohydrin is then reduced to this compound using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Chlorination: Utilizing continuous flow reactors to ensure efficient chlorination of 4-hexylbenzaldehyde.
Catalytic Reduction: Employing catalytic hydrogenation methods to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2-chloro-1-(4-hexylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form (1S)-2-chloro-1-(4-hexylphenyl)ethane using strong reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Major Products Formed
Oxidation: 4-hexylbenzaldehyde, 4-hexylbenzophenone.
Reduction: (1S)-2-chloro-1-(4-hexylphenyl)ethane.
Substitution: (1S)-2-amino-1-(4-hexylphenyl)ethanol, (1S)-2-thio-1-(4-hexylphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
(1S)-2-chloro-1-(4-hexylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of (1S)-2-chloro-1-(4-hexylphenyl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: Potential pathways include those related to cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-2-chloro-1-(4-hexylphenyl)ethanol
- (1S)-2-bromo-1-(4-hexylphenyl)ethanol
- (1S)-2-chloro-1-(4-methylphenyl)ethanol
Uniqueness
(1S)-2-chloro-1-(4-hexylphenyl)ethanol is unique due to its specific chiral configuration and the presence of a hexyl-substituted phenyl group. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H21ClO |
|---|---|
Molekulargewicht |
240.77 g/mol |
IUPAC-Name |
(1S)-2-chloro-1-(4-hexylphenyl)ethanol |
InChI |
InChI=1S/C14H21ClO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14(16)11-15/h7-10,14,16H,2-6,11H2,1H3/t14-/m1/s1 |
InChI-Schlüssel |
YBWIUWOBYKTCGE-CQSZACIVSA-N |
Isomerische SMILES |
CCCCCCC1=CC=C(C=C1)[C@@H](CCl)O |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


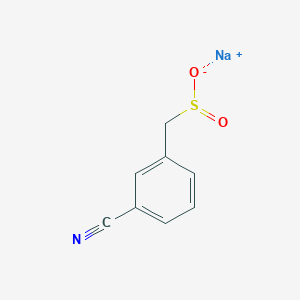
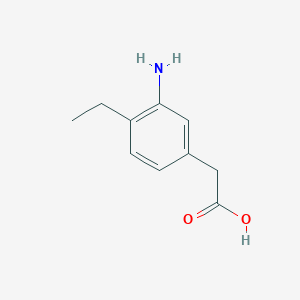

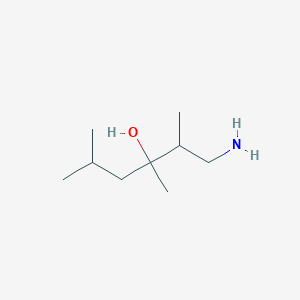
![Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate](/img/structure/B13187123.png)
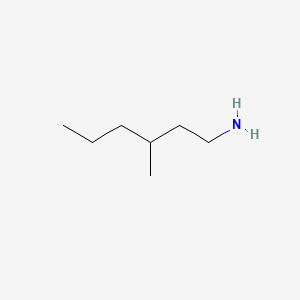
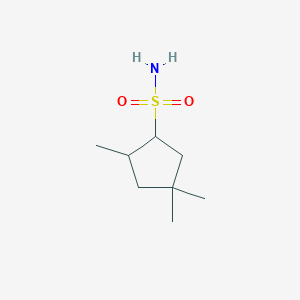
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]pyridine](/img/structure/B13187151.png)
![2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid](/img/structure/B13187154.png)
